molecular formula C25H23N3O3S2 B2743775 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 946294-40-2

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2743775
CAS No.: 946294-40-2
M. Wt: 477.6
InChI Key: PLMHNJZTVVWXES-UHFFFAOYSA-N
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Description

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar core structure but lacking the sulfamoyl and pyridinyl groups.

    4-Phenylthiophene: Another analog with a phenyl group attached to the thiophene ring but without the carboxamide and sulfamoyl groups.

Uniqueness

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of multiple functional groups that confer specific chemical and biological properties.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-18-11-13-21(14-12-18)28(2)33(30,31)24-22(19-8-4-3-5-9-19)17-32-23(24)25(29)27-16-20-10-6-7-15-26-20/h3-15,17H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMHNJZTVVWXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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